molecular formula C21H23N3O6 B15212961 3-Allyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate CAS No. 23905-27-3

3-Allyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate

Cat. No.: B15212961
CAS No.: 23905-27-3
M. Wt: 413.4 g/mol
InChI Key: RIJUPJGDOXKHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

23905-27-3

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

oxalic acid;3-prop-2-enyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)quinazoline-2,4-dione

InChI

InChI=1S/C19H21N3O2.C2H2O4/c1-2-11-22-18(23)16-9-3-4-10-17(16)21(19(22)24)15-8-7-14-20-12-5-6-13-20;3-1(4)2(5)6/h2-4,9-10H,1,5-6,11-15H2;(H,3,4)(H,5,6)

InChI Key

RIJUPJGDOXKHKZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC#CCN3CCCC3.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Alkyl-Substituted Quinazolinedione Oxalates

lists analogs with varying alkyl chains at position 3 (Table 1):

Compound Substituent (Position 3) CAS Molecular Formula Key Differences
Target Compound Allyl 321392-10-3 C21H23N3O6 Enhanced π-orbital interactions due to allyl group
3-Ethyl analog Ethyl 23905-25-1 C19H21N3O6 Reduced steric bulk; lower lipophilicity
3-Propyl analog Propyl 23905-26-2 C20H23N3O6 Intermediate chain length; moderate solubility
3-Butyl analog Butyl 23905-28-4 C21H25N3O6 Increased hydrophobicity; potential membrane penetration

Functional Implications :

  • The allyl group in the target compound may improve binding to hydrophobic pockets in biological targets compared to shorter alkyl chains .
  • Longer chains (e.g., butyl) could hinder solubility, as seen in analogs requiring DMSO for storage .

Functional Analogs: Activity-Driven Comparisons

Anti-Angiogenesis Agents
  • 3-(2'-Aminoglucosyl)-quinazolinedione (5d): Exhibits anti-angiogenesis activity (IC50 = 12 μM) due to sugar moiety enhancing target affinity. The target compound lacks polar sugar groups but may leverage pyrrolidinyl-butynyl interactions for similar pathways .
Adenosine Uptake Inhibitors
  • KF24345: A morpholinoquinazoline derivative with piperidinyl groups. While structurally distinct, both KF24345 and the target compound modulate nucleoside transporters, suggesting shared SAR principles (e.g., nitrogen-rich substituents critical for binding) .
Serotonin Antagonists
  • Ketanserin and Altanserin : Quinazolinedione-based 5-HT2 receptor antagonists. The target compound’s pyrrolidinyl group may mimic the piperidine/fluorobenzoyl moieties in these drugs, though its oxalate salt could alter pharmacokinetics .

Chlorination Efficiency

  • Target Compound : Dichlorination at positions 2 and 4 is challenging, yielding only 11% in similar quinazolinediones (e.g., 2,4(1H,3H)-quinazolinedione → 2,4-dichloroquinazoline) .
  • Azine Analogs : Chlorination proceeds smoothly in pyrazolo[3,4-d]pyrimidines (85–90% yield), highlighting the quinazolinedione core’s lower reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.